molecular formula C20H22N4O3 B2547583 2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione CAS No. 1775377-29-1

2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione

Cat. No.: B2547583
CAS No.: 1775377-29-1
M. Wt: 366.421
InChI Key: HVXKDPPGYFZGHS-UHFFFAOYSA-N
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Description

2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound contains multiple fused rings, including a pyrimido[1,6-a]azepine core and an oxadiazole moiety, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-2-16-21-18(22-27-16)17-15-11-7-4-8-12-23(15)20(26)24(19(17)25)13-14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXKDPPGYFZGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the preparation of the oxadiazole ring, followed by its attachment to a pyrimido[1,6-a]azepine scaffold through nucleophilic substitution or condensation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that related oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests that 2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione may possess similar properties worth exploring in further pharmacological studies .

Anticancer Potential

The structural features of this compound may also contribute to anticancer activity. Compounds containing oxadiazole rings have been studied for their ability to interfere with cancer cell proliferation and induce apoptosis. Preliminary docking studies suggest that the compound could interact effectively with specific cancer-related targets .

Organic Electronics

The unique electronic properties of compounds containing oxadiazole units make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors or electron transport materials can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the synthesis and characterization of such materials indicates promising results .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like This compound . By modifying various functional groups on the molecule and assessing their biological activities through in vitro assays and computational modeling (e.g., molecular docking), researchers can identify lead compounds for further development .

Case Studies

Study TitleFocusFindings
Synthesis and Biological Evaluation of Oxadiazole DerivativesAntimicrobial ActivityIdentified several derivatives with potent antimicrobial effects against various bacterial strains .
Docking Studies on Anticancer TargetsAnticancer ActivitySuggested potential interactions with key cancer pathways; further studies needed for validation .
Development of Organic SemiconductorsMaterial ScienceDemonstrated superior electrical properties suitable for electronic applications .

Mechanism of Action

The mechanism of action of 2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with fused ring systems and oxadiazole moieties, such as:

Uniqueness

What sets 2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione (CAS No. 1775377-29-1) is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O3C_{20}H_{22}N_{4}O_{3} with a molecular weight of approximately 366.42 g/mol. The structure includes a pyrimidoazepine core and an oxadiazole moiety known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H22N4O3
Molecular Weight366.42 g/mol
CAS Number1775377-29-1
InChI KeyNot available

Biological Activity Overview

Research has indicated that compounds containing oxadiazole and pyrimido structures exhibit various biological activities such as anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.

Anticancer Activity

The compound's structure suggests potential anticancer properties. A study on related oxadiazole derivatives demonstrated significant cytotoxicity against cancer cell lines. For example:

  • Cytotoxicity Assay : In a study evaluating cytotoxic effects against MCF-7 breast cancer cells, certain oxadiazole derivatives showed IC50 values comparable to established chemotherapeutics like Doxorubicin .

Antimicrobial Activity

Oxadiazoles are recognized for their antimicrobial properties. Research has shown that derivatives can inhibit bacterial growth effectively.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of oxadiazole-containing compounds. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

Case Study 1: Synthesis and Activity Assessment

A recent study synthesized various pyrimido derivatives and assessed their biological activities. Among these derivatives, the one containing the oxadiazole moiety exhibited promising results in inhibiting tumor cell proliferation.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity (IC50 < 5 µM) against MCF-7 cells
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced levels of TNF-alpha in vitro

Case Study 2: Structure-Activity Relationship (SAR)

In exploring the structure-activity relationship of similar compounds:

  • Modifications on the benzyl group influenced the anticancer activity significantly.
  • Substituents on the oxadiazole ring were found to enhance or diminish activity depending on their electronic properties.

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